
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CPDP and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of CPDP is not fully understood. However, it has been proposed that CPDP inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. CPDP has also been found to interact with DNA, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
CPDP has been found to have both biochemical and physiological effects. Biochemically, CPDP has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Physiologically, CPDP has been found to reduce tumor growth and inflammation in animal models. CPDP has also been found to have a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
CPDP has several advantages and limitations for lab experiments. One advantage is that it has a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. Another advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. One limitation is that the mechanism of action of CPDP is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that CPDP has not been extensively studied in humans, which makes it difficult to translate experimental findings to clinical applications.
Future Directions
There are several future directions for research related to CPDP. One direction is to further study its anti-tumor and anti-inflammatory properties in animal models and humans. Another direction is to study its potential use as a hole-transporting material in organic solar cells and as a fluorescent material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of CPDP and to design experiments to study its effects. Finally, future research should focus on developing new synthesis methods for CPDP that are more efficient and environmentally friendly.
Synthesis Methods
CPDP can be synthesized using different methods such as the Gewald reaction, Suzuki coupling reaction, and Sonogashira coupling reaction. The Gewald reaction involves the reaction of 4-chlorobenzaldehyde, diphenylacetonitrile, and sulfur in the presence of a base. The Suzuki coupling reaction involves the reaction of 4-chlorobenzeneboronic acid, diphenylacetylene, and 2-chloropyridine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 4-chloroiodobenzene, diphenylacetylene, and 2-chloropyridine in the presence of a copper catalyst.
Scientific Research Applications
CPDP has potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CPDP has been studied for its anti-tumor and anti-inflammatory properties. CPDP has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In material science, CPDP has been studied for its potential use as a hole-transporting material in organic solar cells. In organic electronics, CPDP has been studied for its potential use as a fluorescent material in organic light-emitting diodes.
properties
CAS RN |
115527-48-5 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione |
Molecular Formula |
C23H16ClNS |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C23H16ClNS/c24-20-11-13-21(14-12-20)25-22(18-9-5-2-6-10-18)15-19(16-23(25)26)17-7-3-1-4-8-17/h1-16H |
InChI Key |
ZGUQJVBXJBEZOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
synonyms |
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




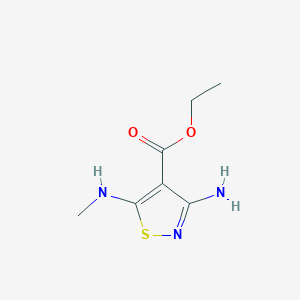
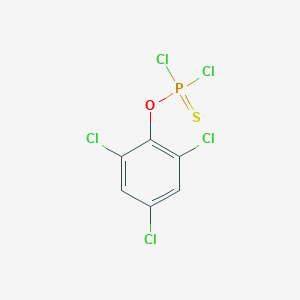
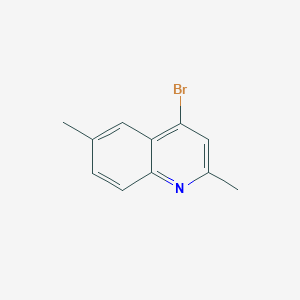
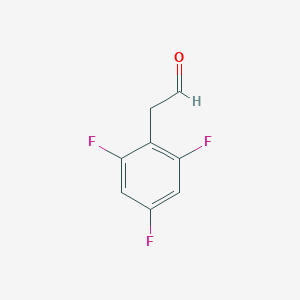

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)

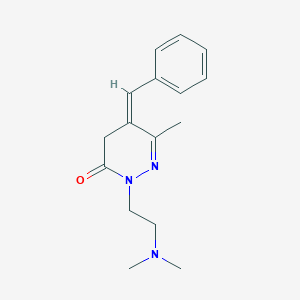
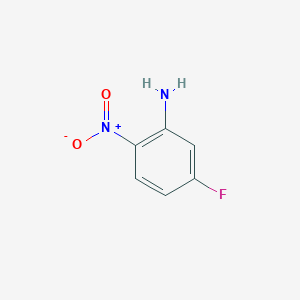
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)